
Ac-Ala-Ala-Pro-Val-pNA
Overview
Description
Ac-Ala-Ala-Pro-Val-pNA is a peptide with the molecular formula C24H34N6O7 and a molecular weight of 518.6 . It is used in various biochemical applications, particularly as a substrate for human leukocyte elastase (HLE), a serine protease associated with inflammation and tissue degradation . This peptide is selectively hydrolyzed by HLE and other elastases of different species and cells .
Chemical Reactions Analysis
Ac-Ala-Ala-Pro-Val-pNA is known to be a substrate for human leukocyte elastase (HLE). Upon enzymatic release of para-nitroaniline (pNA) from the Glycine-CCN conjugate of succinyl-Ala–Ala-Val-pNA, amplification of the colorimetric response from pNA with reactive dyes enhanced visible absorption of the chromogen .Physical And Chemical Properties Analysis
Ac-Ala-Ala-Pro-Val-pNA is a powder with a molecular weight of 518.6 . It has limited solubility in water but can be prepared as a stock solution in dimethyl sulfoxide (DMSO) prior to dilution into aqueous assay systems .Scientific Research Applications
Role in Amyloid Formation
A study by Lavie, Zucker‐Franklin, and Franklin (1980) examined DFP-inhibitable serine proteases associated with human blood monocytes. They found enzymes resembling elastases, which are inhibited by Ac-Ala-Ala-Pro-Val-CH2Cl. These enzymes degrade SAA (amyloid precursor protein) to products similar to amyloid A protein, suggesting a potential involvement in amyloid formation in secondary amyloidosis (Lavie, Zucker‐Franklin, & Franklin, 1980).
Catalysis by Human Leukocyte Elastase
Stein and Strimpler (1987) explored the aminolysis of acyl-enzymes by human leukocyte elastase (HLE), finding a positive correlation between nucleophilic reactivity and side chain hydrophobicity in amino acid amides. This study indicates that substrates like Ac-Ala-Ala-Pro-Val-HLE are hydrolyzed more efficiently with increasing side chain hydrophobicity, showing the enzyme's substrate specificity and catalytic properties (Stein & Strimpler, 1987).
Theoretical Conformational Analysis in Elastin Analogue Tetrapeptides
Oka et al. (1991) performed conformational energy calculations on Ac-Ala-Pro-Gly-Gly-NHMe, an analogous tetrapeptide for elastin's Val-Pro-Gly-Gly sequence. They discovered that substituting Val with Ala changes the lowest-energy conformation but maintains overall conformational characters, revealing insights into the role of the Val residue in stabilizing elastin's γ-helix (Oka, Baba, Kagemoto, & Nakajima, 1991).
Assay for Retroviral Proteases
Nashed et al. (1989) developed a continuous spectrophotometric assay for retroviral proteases like HIV-1 and AMV using specific peptides, including Ac-Lys-Ala-Ser-Gln-Asn-Phe(NO2)-Pro-Val-Val-NH2. This assay method could potentially be adapted for peptides similar to Ac-Ala-Ala-Pro-Val-pNA, demonstrating its relevance in studying retroviral proteases (Nashed, Louis, Sayer, Wondrak, Mora, Oroszlan, & Jerina, 1989).
Purification and Characterization of Prolyl Oligopeptidase
Sharma and Ortwerth (1994) purified prolyl oligopeptidase from bovine lens tissue and found that it hydrolyzes elastase substrates like tboc-ala-ala-pNA. This study contributes to understanding the enzymatic activity and specificity of proteases that can interact with substrates similar to Ac-Ala-Ala-Pro-Val-pNA (Sharma & Ortwerth, 1994).
Phototriggered Release of AAPV from Cages
Santos, Soares, Gonçalves, and Costa (2017) researched the controlled photo release of Ala–Ala–Pro–Val (AAPV), a bioactive tetrapeptide, from caged derivatives. This study highlights the potential of using light-sensitive groups for the controlled release of peptides like Ac-Ala-Ala-Pro-Val-pNA, particularly in medical applications (Santos, Soares, Gonçalves, & Costa, 2017).
Mechanism of Action
The mechanism of action of Ac-Ala-Ala-Pro-Val-pNA primarily involves its role as a substrate for human leukocyte elastase (HLE). HLE is one of the most destructive proteases in the body and its role in the development of pulmonary emphysema has been investigated . This peptide is selectively hydrolyzed by HLE .
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O7/c1-13(2)20(23(34)27-17-8-10-18(11-9-17)30(36)37)28-22(33)19-7-6-12-29(19)24(35)15(4)26-21(32)14(3)25-16(5)31/h8-11,13-15,19-20H,6-7,12H2,1-5H3,(H,25,31)(H,26,32)(H,27,34)(H,28,33)/t14-,15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFLGZCJBUOOIP-SLUIBLPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Ala-Ala-Pro-Val-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




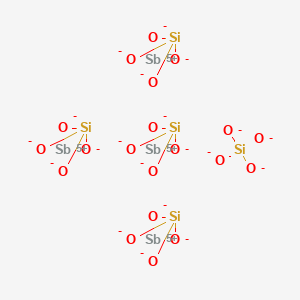
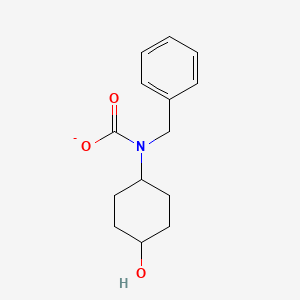
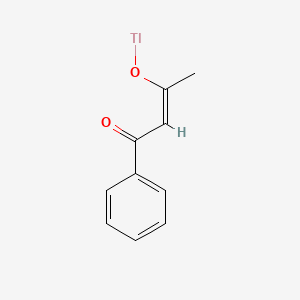
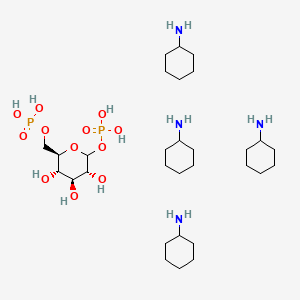

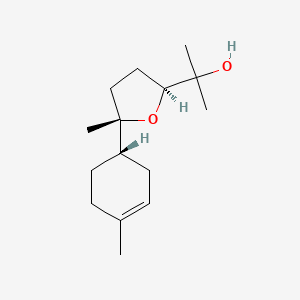
![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
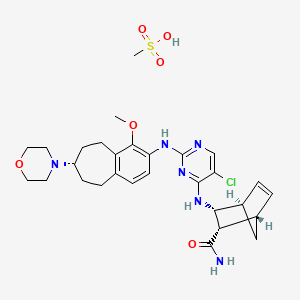

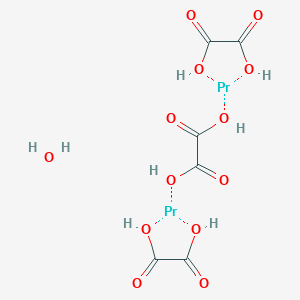


![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)